molecular formula C11H14O3 B13676342 Methyl 3-Methoxy-4,5-dimethylbenzoate

Methyl 3-Methoxy-4,5-dimethylbenzoate

Cat. No.: B13676342
M. Wt: 194.23 g/mol
InChI Key: OHNLNZMHZSLYLU-UHFFFAOYSA-N
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Description

Methyl 3-Methoxy-4,5-dimethylbenzoate is a benzoic acid derivative characterized by a methoxy group at position 3 and methyl groups at positions 4 and 5 on the aromatic ring, with a methyl ester at the carboxyl position.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-methoxy-4,5-dimethylbenzoate

InChI

InChI=1S/C11H14O3/c1-7-5-9(11(12)14-4)6-10(13-3)8(7)2/h5-6H,1-4H3

InChI Key

OHNLNZMHZSLYLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of Corresponding Hydroxybenzoic Acid Derivatives

One of the primary synthetic routes involves the methylation and esterification of hydroxy-substituted benzoic acids bearing methyl substituents.

  • Starting Material: 3-hydroxy-4,5-dimethylbenzoic acid or its derivatives
  • Reagents: Methanol as solvent and methylating agent, acid catalysts such as sulfuric acid or p-toluenesulfonic acid (tosic acid)
  • Conditions: Reflux under acidic conditions for several hours (commonly 6–24 hours)
  • Process:
    • The hydroxybenzoic acid is dissolved in methanol.
    • Acid catalyst is added to promote esterification and methylation of the phenolic hydroxyl group.
    • The reaction mixture is heated under reflux, facilitating the formation of the methyl ester and methyl ether groups.
    • After completion, the mixture is cooled and worked up by extraction and purification, often via column chromatography or distillation.

Example from literature:
A patent describes the methylation of 3-hydroxy-4-methoxybenzoic acid derivatives in methanol with sulfuric acid at reflux for 6 hours, yielding methyl esters with high purity (up to 98.8%) and good yield (Table 1).

Step Reagents/Conditions Yield (%) Purity (%) Notes
Esterification 3-hydroxy-4,5-dimethylbenzoic acid + MeOH + H2SO4, reflux 6 h ~90-98 >95 Direct esterification and methylation
Methylation Methyl iodide + K2CO3 in DMF, 50 °C, 10 h 88 High Selective methylation of phenol

Methylation Using Methyl Iodide and Base

Selective methylation of phenolic hydroxyl groups can be achieved by treatment with methyl iodide in the presence of a base such as potassium carbonate (K2CO3).

  • Procedure:

    • Dissolve the hydroxybenzoate compound in a polar aprotic solvent like DMF.
    • Add K2CO3 and methyl iodide under nitrogen atmosphere.
    • Stir and heat at 50 °C for 10 hours.
    • Work up by filtration, extraction, and purification.
  • Outcome:

    • High yield (around 88%) of methylated product with good purity.
    • This method allows selective methylation without affecting other functional groups.

One-Pot Processes Using Acid Catalysts and Methanol

Some patents describe one-pot processes combining methylation and esterification using methanol and acid catalysts such as tosic acid or sodium pyrosulfate.

  • Typical Conditions:

    • React 3-methoxy-3-alkoxy methyl propionate derivatives with methanol in the presence of acid catalysts.
    • Reflux for 10–24 hours under mechanical stirring.
    • Followed by vacuum distillation and nitrogen-protected heating to isolate the methyl ester product.
  • Yields and Purities:

    • Yields range from 74% to 78% with purities around 96–97%.
Entry Starting Material Catalyst Time (h) Temp (°C) Yield (%) Purity (%)
1 3-methoxy-3-butoxy methyl propionate Sodium pyrosulfate 10 55 76.1 97
2 3-methoxy-3-propoxy methyl propionate Tosic acid 15 55 77.0 96

Catalytic Hydrogenation and Subsequent Functionalization

In some synthetic sequences, intermediates such as 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester are hydrogenated using palladium on charcoal under hydrogen pressure to yield this compound derivatives.

  • Conditions:

    • Hydrogenation at 85 °C under 5-6 kg/cm² hydrogen pressure for 7 hours.
    • Followed by filtration and solvent removal.
  • Yields:

    • Approximately 86.6% yield reported for related methyl ester compounds.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Purity (%)
Acid-catalyzed esterification Simple, uses inexpensive reagents Long reaction times, acid waste 90–98 >95
Methyl iodide methylation Selective methylation, mild conditions Use of toxic methyl iodide, cost ~88 High
One-pot acid-catalyzed process Efficient, high purity products Requires vacuum distillation step 74–78 96–97
Catalytic hydrogenation Clean reduction, high yield Requires specialized equipment ~86.6 High

Notes on Purification and Characterization

  • Purification:

    • Column chromatography using hexane/ethyl acetate mixtures is common.
    • Vacuum distillation under nitrogen atmosphere is used to avoid oxidation.
  • Characterization:

    • NMR (¹H and ¹³C) spectroscopy confirms substitution pattern and ester formation.
    • Mass spectrometry (ESI-MS) verifies molecular weight.
    • Purity assessed by HPLC or GC.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Methoxy-4,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 3-Methoxy-4,5-dimethylbenzoic acid.

    Reduction: 3-Methoxy-4,5-dimethylbenzyl alcohol.

    Substitution: 3-Methoxy-4,5-dimethyl-2-nitrobenzoate (for nitration).

Scientific Research Applications

Chemistry: Methyl 3-Methoxy-4,5-dimethylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various aromatic compounds and can be used in the preparation of ligands for coordination chemistry .

Biology and Medicine: In biological research, this compound is used to study the effects of aromatic esters on cellular processes.

Industry: Industrially, this compound is used in the manufacture of fragrances and flavoring agents. Its stability and pleasant aroma make it suitable for use in perfumes and food additives .

Mechanism of Action

The mechanism by which Methyl 3-Methoxy-4,5-dimethylbenzoate exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions can affect the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Properties/Effects Reference
Methyl 3-Methoxy-4,5-dimethylbenzoate 3-OCH₃, 4-CH₃, 5-CH₃ - C₁₁H₁₄O₃ Hydrophobic (methyl groups), electron-donating (methoxy); potential for enhanced lipophilicity and steric hindrance. -
Methyl 3,4-dihydroxy-5-methoxybenzoate 3-OH, 4-OH, 5-OCH₃ 3934-86-9 C₉H₁₀O₅ Increased polarity due to hydroxyl groups; hydrogen bonding capacity. Found in Sanguisorba officinalis root .
3-Methoxy-4,5-methylenedioxybenzoic acid methyl ester 3-OCH₃, 4,5-O-CH₂-O- 22934-58-3 C₁₀H₁₀O₅ Methylenedioxy group enhances aromatic stability; common in natural products. Upstream/downstream derivatives include agrochemical intermediates .
Methyl 4-Hydroxy-2,5-dimethylbenzoate 2-CH₃, 4-OH, 5-CH₃ 27023-05-8 C₁₀H₁₂O₃ Hydroxyl group increases acidity (pKa ~4-5); used in neuroinflammation research. Stored at +4°C for stability .
Methyl 4-bromo-3,5-dimethylbenzoate 3-CH₃, 4-Br, 5-CH₃ 432022-88-3 C₁₀H₁₁BrO₂ Bromine’s electron-withdrawing effect; higher molecular weight (243.1 g/mol) and boiling point (310.8°C). Potential intermediate in Suzuki couplings .

Physical Properties

  • Solubility : Methyl groups enhance lipophilicity (logP ~2–3 estimated), whereas hydroxyl or bromo substituents increase polarity or molecular weight, altering solubility profiles .
  • Thermal Stability : Methylenedioxy derivatives (e.g., CAS 22934-58-3) exhibit higher thermal stability (boiling point 310°C) compared to hydroxylated analogs .

Biological Activity

Methyl 3-Methoxy-4,5-dimethylbenzoate (MMDB) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16O3C_{12}H_{16}O_3. It features a methoxy group and two methyl groups on the aromatic ring, which contribute to its unique chemical properties. The presence of these groups may influence its interaction with biological targets.

The biological activity of MMDB is believed to stem from its ability to interact with various enzymes and cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : MMDB may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular function.
  • Cell Signaling Modulation : The compound could influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism.
  • Molecular Interactions : MMDB may exert effects through binding interactions with biomolecules, impacting enzyme activity and gene regulation.

Biological Activities

Research indicates that MMDB exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that MMDB possesses antimicrobial effects against various bacterial strains. For instance, it has been shown to be effective against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating significant potency when compared to standard antibiotics .
  • Antitumor Activity : Preliminary investigations have indicated that MMDB may have cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in human cancer cells, suggesting potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of MMDB against several pathogens. Results showed MIC values ranging from 3.27 to 6.55 μg/mL for Bacillus subtilis and Staphylococcus aureus, indicating its potential as a therapeutic agent against infections .
  • Antitumor Activity :
    • In a cytotoxicity assay involving multiple human cancer cell lines (e.g., U87 glioblastoma), MMDB demonstrated an LC50 value of 200 ± 60 nM, suggesting a strong inhibitory effect on tumor cell viability .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Bacillus subtilis3.27 μg/mL
Pseudomonas aeruginosa6.55 μg/mL
Staphylococcus aureus5.00 μg/mL

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineLC50 (nM)
U87200 ± 60
A54916.82
MAD-MB-43537.01

Q & A

Q. What are the optimal synthetic routes for Methyl 3-Methoxy-4,5-dimethylbenzoate, and how can reaction parameters be controlled to maximize yield?

  • Methodological Answer : The compound is synthesized via esterification of 3-methoxy-4,5-dimethylbenzoic acid with methanol, typically using acid catalysts (e.g., H₂SO₄) under reflux. Key parameters include:
  • Temperature : 60–80°C to balance reaction rate and side-product formation .
  • Catalyst concentration : 1–5 mol% to avoid over-acidification and byproducts .
  • Solvent choice : Anhydrous conditions (e.g., THF or DCM) to prevent hydrolysis of the ester group .
    Automated reactors are recommended for precise control of temperature and mixing, improving reproducibility .

Q. How can this compound be purified, and what analytical techniques validate its purity?

  • Methodological Answer :
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization in ethanol/water mixtures enhances purity .
  • Characterization :
  • ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8–3.9 ppm), methyl ester (δ ~3.7 ppm), and aromatic protons (δ ~6.5–7.5 ppm) confirm structure .
  • HPLC : >95% purity is achievable with optimized mobile phases (e.g., acetonitrile/water with 0.1% TFA) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Store at 2–8°C for long-term stability .

Advanced Research Questions

Q. How does the substitution pattern on the benzene ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-donating methoxy and methyl groups at positions 3, 4, and 5 deactivate the aromatic ring, reducing electrophilicity at the ester carbonyl. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl₃) for reactions like transesterification. Comparative studies with analogs (e.g., Methyl 4-hydroxy-3,5-dimethylbenzoate) show that electron-withdrawing groups (e.g., -OH) increase carbonyl reactivity by 20–30% .

Q. What are the challenges in computational modeling of this compound’s electronic structure, and how can they be addressed?

  • Methodological Answer :
  • Challenges : Steric hindrance from methyl groups and methoxy resonance effects complicate DFT calculations.
  • Solutions :
  • Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to account for electron delocalization .
  • Compare experimental NMR chemical shifts with computed values to validate electron density distributions .

Q. How can structural analogs of this compound be designed to enhance biological activity (e.g., antimicrobial or anti-inflammatory effects)?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the methoxy group with halogens (e.g., Cl) or sulfonamides to modulate lipophilicity and target binding .
  • Case Study : Analog 3-Methoxy-4,5-methylenedioxycinnamaldehyde showed anti-inflammatory activity by inhibiting iNOS in macrophages (IC₅₀ = 12 µM). Similar strategies could apply .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound analogs: How should researchers reconcile these?

  • Methodological Answer :
  • Root Cause : Polymorphism or residual solvents (e.g., EtOAc) can alter melting points.
  • Resolution :
  • Perform DSC analysis to identify polymorphic forms .
  • Use TGA to confirm solvent-free samples before reporting data .

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